4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)octane
Overview
Description
Scientific Research Applications
Electrophilic Fluorination and Functionalization
The compound is primarily recognized for its role in electrophilic fluorination and diverse functionalization of organic compounds. It has been extensively used in selective and effective iodination, bromination, chlorination, nitration, and thiocyanation of a wide array of organic compounds. Furthermore, it facilitates benzylic functionalization of hexamethylbenzene, highlighting its versatility in organic chemistry (Stavber & Zupan, 2005).
Decomposition and Fragmentation Studies
In-depth studies have been conducted on the gas-phase decomposition of this compound. The decomposition process, induced through various methods like hot-wall pyrolysis and laser-photosensitized pyrolysis, leads to a range of products. This decomposition process primarily involves C-I and C-O bond cleavages and rearrangement of radicals, highlighting the compound's reactivity and the complex nature of its decomposition pathways (Pola, 1988).
Synthesis of Halo-L-ascorbic Acids
The compound plays a crucial role in the synthesis of various halo-ascorbic acids, such as 2-Iodo and 2-bromo-2-deoxy-L-ascorbic acids. This demonstrates its significant utility in the domain of complex organic synthesis, particularly in the preparation of biologically relevant molecules (Ge & Kirk, 1997).
Safety and Hazards
This substance is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F7IO/c1-2-3-4-6(17)5-7(10,8(11,12)13)18-9(14,15)16/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQSHSLFOZIZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(F)(F)F)(OC(F)(F)F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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